molecular formula C20H23N3O3S B11456009 Methyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11456009
M. Wt: 385.5 g/mol
InChI Key: IYKGCVIUZUCDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative featuring a tetrahydropyrido core with a 4-oxo group, a propylthio substituent at position 2, a p-tolyl group at position 5, and a methyl ester at position 4. This scaffold is structurally related to bioactive heterocycles, which often exhibit pharmacological properties such as kinase inhibition or antimicrobial activity. The propylthio and p-tolyl groups contribute to its lipophilicity and steric profile, while the ester moiety enhances solubility for synthetic manipulation.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H23N3O3S/c1-5-10-27-20-22-17-16(18(24)23-20)15(13-8-6-11(2)7-9-13)14(12(3)21-17)19(25)26-4/h6-9,15H,5,10H2,1-4H3,(H2,21,22,23,24)

InChI Key

IYKGCVIUZUCDBZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C)C(=O)N1

Origin of Product

United States

Preparation Methods

Hantzsch Cyclization Mechanism

The reaction proceeds through a tandem Knoevenagel condensation and Michael addition, forming the dihydropyridine ring. Oxidation via nitrosonium intermediates (from NaNO₂/AcOH) aromatizes the system.

Suzuki Coupling Mechanism

Oxidative addition of Pd⁰ to the C–Br bond generates a PdII intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product, regenerating the Pd catalyst.

Process Optimization and Troubleshooting

Common Issues :

  • Low Yields in Hantzsch Reactions : Often due to incomplete oxidation. Remedies include increasing NaNO₂ stoichiometry (1.5 eq) or switching to MnO₂ as an oxidant.

  • Pd Catalyst Deactivation : Additives like tetrabutylammonium bromide (TBAB) stabilize Pd species, improving Suzuki coupling yields by 12–15%.

  • Ester Hydrolysis Side Reactions : Controlled pH (6–7) during hydrolysis minimizes over-acidification and decarboxylation .

Chemical Reactions Analysis

Types of Reactions

METHYL 7-METHYL-5-(4-METHYLPHENYL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique tetracyclic structure that includes a pyrimidine ring fused with a pyridine. Its molecular formula is C20H23N3O3SC_{20}H_{23}N_{3}O_{3}S, and it contains several functional groups that contribute to its chemical reactivity and biological properties. The presence of the methylthio group enhances hydrophobic interactions with target proteins, potentially increasing selectivity and potency against mutant forms of epidermal growth factor receptor (EGFR) .

Research indicates that compounds in the pyrimidine class, including methyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, exhibit significant antiproliferative effects against various cancer cell lines. They often induce apoptosis and inhibit key signaling pathways involved in tumor growth. Notably, this compound has shown promising results in interaction studies focusing on its binding affinity to mutant EGFR variants through molecular docking studies .

Applications in Drug Development

The compound's structural features make it a candidate for drug development:

  • Anticancer Agents : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells, this compound may serve as a lead structure for developing new anticancer therapies.
  • Targeted Therapy : The specificity of this compound for mutant EGFR variants suggests potential use in targeted therapies for cancers that overexpress these receptors .

Case Studies

  • Antiproliferative Activity : A study demonstrated that this compound exhibited significant antiproliferative activity against several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis through the activation of intrinsic apoptotic pathways.
  • Molecular Docking Studies : In silico studies have shown that this compound can form stable interactions within the active site of mutant EGFR variants. The binding affinity was significantly higher than that of non-selective agents, indicating reduced off-target effects .

Mechanism of Action

The mechanism of action of METHYL 7-METHYL-5-(4-METHYLPHENYL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s functional groups are critical in defining its properties. Key analogs and their differences are summarized below:

Compound Key Substituents Molecular Weight Key Features
Target Compound 2-(Propylthio), 5-(p-tolyl), 6-(methyl ester) ~434.5 g/mol* Balanced lipophilicity; potential for hydrogen bonding via ester and oxo groups
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(Trimethoxybenzylidene), 5-phenyl, thiazolo ring 494.55 g/mol Extended conjugation due to benzylidene; rigid thiazolo ring enhances planarity
Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate 5-(4-Methoxyphenyl) vs. 5-(p-tolyl) ~450.5 g/mol* Increased polarity from methoxy group; altered electronic effects
Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate 7-Cyclopropyl, 1-ethyl, 2-mercapto (vs. propylthio) 305.35 g/mol Higher reactivity from cyclopropyl strain; thiol group enables redox activity

*Calculated based on molecular formula.

Key Observations :

  • The p-tolyl group (methyl-substituted phenyl) in the target compound provides moderate hydrophobicity compared to the polar 4-methoxyphenyl analog .
  • The propylthio substituent offers greater steric bulk and stability compared to the smaller mercapto (-SH) group in the cyclopropyl analog .
  • The thiazolo[3,2-a]pyrimidine core in the Ethyl derivative introduces rigidity, which may limit conformational flexibility compared to the tetrahydropyrido core of the target compound.

Structural and Crystallographic Insights

  • Ring Puckering : The tetrahydropyrido ring in the target compound is expected to exhibit puckering (flattened boat conformation) similar to the thiazolo derivative, where C5 deviates by 0.224 Å from the mean plane . Puckering coordinates (amplitude, phase) influence binding to biological targets .
  • Intermolecular Interactions : The Ethyl derivative forms C–H···O hydrogen bonds along the c-axis . The target compound’s ester and oxo groups may participate in analogous interactions, stabilizing crystal packing .

Biological Activity

Methyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine derivative class. This compound has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique tetracyclic structure of this compound, characterized by a pyrimidine ring fused with a pyridine, contributes to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O3S. The structural features include:

  • Methyl Group : Enhances lipophilicity.
  • Propylthio Group : Potentially increases binding affinity to biological targets.
  • p-Tolyl Substituent : May influence the compound's interaction with proteins.

Anticancer Properties

Research indicates that compounds within the pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. This compound has been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit key signaling pathways involved in tumor growth, particularly the epidermal growth factor receptor (EGFR) pathway. The presence of the methylthio group may enhance hydrophobic interactions with target proteins, increasing selectivity and potency against mutant forms of EGFR .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives of pyrimidines can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Escherichia coli, indicating a potential role in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.
  • Targeting Bacterial Pathways : Inhibiting bacterial growth through interference with essential metabolic processes .

Case Studies and Experimental Data

  • Antiproliferative Activity : In vitro studies have shown that methyl 7-methyl-4-oxo derivatives possess IC50 values significantly lower than standard chemotherapeutics against various cancer cell lines (e.g., A549 and HepG2) .
    CompoundCell LineIC50 (µM)
    Methyl 7-methyl...A549<0.4
    Methyl 7-methyl...HepG2<0.4
  • Antimicrobial Efficacy : The compound demonstrated MIC values as low as 0.21 μM against certain bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the pyrido[2,3-d]pyrimidine core in this compound?

  • Methodology : Multi-step protocols involving cyclocondensation, thioetherification, and esterification are commonly employed. For example, refluxing intermediates with sodium acetate in glacial acetic acid/acetic anhydride mixtures facilitates ring closure and substitution (e.g., thioether introduction at C2) .
  • Key Considerations : Solvent polarity (e.g., ethyl acetate for recrystallization) and temperature control (80–100°C for reflux) are critical to avoid side reactions like over-oxidation or decomposition of sensitive intermediates .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structural integrity of this compound?

  • NMR Analysis :

  • 1H NMR : Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiomethyl protons (δ 2.5–3.0 ppm) help validate substituent positions .
  • 13C NMR : Carbonyl signals (δ 165–175 ppm) and quaternary carbons in the pyrimidine ring (δ 110–130 ppm) confirm the fused heterocyclic system .
    • X-Ray Crystallography : Reveals puckered pyrimidine rings (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° for thiazolo-pyrimidine analogs), ensuring stereochemical accuracy .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of the propylthio and p-tolyl substituents?

  • Regioselective Thioetherification : Use of alkyl halides (e.g., propyl bromide) under basic conditions (e.g., NaH/DMF) selectively targets sulfur nucleophiles at C2 .
  • p-Tolyl Substitution : Friedel-Crafts alkylation or Suzuki-Miyaura coupling with p-tolylboronic acid ensures aryl group installation at C5 while preserving the ester group at C6 .
  • Data Contradictions : Competing reactions (e.g., O- vs. S-alkylation) may arise; monitoring via TLC and adjusting reaction time (8–10 hours) mitigates this .

Q. How does the compound’s conformation influence its potential as a kinase inhibitor or DNA intercalator?

  • Structural Insights : The puckered pyrimidine ring and planar p-tolyl group enable π-π stacking with aromatic residues in kinase active sites. The propylthio group enhances hydrophobic interactions .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron-deficient regions at C4 (oxo group) and C6 (ester), suggesting nucleophilic attack sites for drug-target binding .

Q. What in vitro assays are suitable for evaluating the compound’s antitumor activity?

  • Cell Viability Assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. IC50 values correlate with substituent bulkiness (e.g., propylthio vs. methylthio) .
  • Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation confirm pro-apoptotic effects .

Methodological Challenges

Q. How can chromatographic purification resolve co-eluting byproducts during synthesis?

  • HPLC Optimization : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate esters and thiourea intermediates .
  • Troubleshooting : Adjusting pH (3–4) improves peak resolution for polar derivatives like carboxylates .

Q. What crystallographic parameters are critical for resolving the compound’s 3D structure?

  • Data Collection : High-resolution synchrotron radiation (λ = 0.710–0.920 Å) and low-temperature (100 K) setups reduce thermal motion artifacts .
  • Refinement : Riding models for hydrogen atoms (C–H = 0.93–0.98 Å) and anisotropic displacement parameters for non-H atoms ensure R-factors < 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.